7-Methoxy-5H-[1]benzopyrano[4,3-b]pyridin-5-one
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Overview
Description
7-Methoxy-5H-1benzopyrano[4,3-b]pyridin-5-one is a chemical compound that belongs to the class of benzopyranopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-5H-1benzopyrano[4,3-b]pyridin-5-one typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of 2-hydroxyacetophenone with 2-aminopyridine in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the desired benzopyranopyridine structure .
Industrial Production Methods
Industrial production methods for 7-Methoxy-5H-1benzopyrano[4,3-b]pyridin-5-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-5H-1benzopyrano[4,3-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
7-Methoxy-5H-1benzopyrano[4,3-b]pyridin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including drug development for various diseases.
Mechanism of Action
The mechanism of action of 7-Methoxy-5H-1benzopyrano[4,3-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-Acetyl-2-methyl-5H-1benzopyrano[2,3-b]pyridin-5-one
- 5H-(1)-Benzopyrano(2,3-B)-pyridin-5-ol
- 7-Acetyl-5H-chromeno[2,3-b]pyridin-5-one
Uniqueness
7-Methoxy-5H-1benzopyrano[4,3-b]pyridin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87902-95-2 |
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Molecular Formula |
C13H9NO3 |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
7-methoxychromeno[4,3-b]pyridin-5-one |
InChI |
InChI=1S/C13H9NO3/c1-16-10-6-2-4-8-11-9(5-3-7-14-11)13(15)17-12(8)10/h2-7H,1H3 |
InChI Key |
UTFQVVIJDDHPFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C3=C2N=CC=C3 |
Origin of Product |
United States |
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